![molecular formula C18H22N4O2 B6022366 1-butyryl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6022366.png)
1-butyryl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-butyryl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as BPP-15 and is a proline-rich peptide that has been synthesized through various methods. The purpose of
作用机制
The mechanism of action of BPP-15 is not fully understood, but it is believed to be mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. BPP-15 has been shown to inhibit the activation of NF-κB, leading to a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects:
BPP-15 has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, leading to improved cellular function. BPP-15 has also been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, making it a potential therapeutic option for diabetes and metabolic disorders. Additionally, BPP-15 has been shown to protect against oxidative stress and inflammation in the brain, making it a potential neuroprotective agent.
实验室实验的优点和局限性
One advantage of BPP-15 is its potential as a therapeutic option for various diseases. Its anti-inflammatory, antioxidant, and anti-apoptotic effects make it a promising candidate for the treatment of diabetes, metabolic disorders, and neurodegenerative diseases. However, one limitation of BPP-15 is its cost and availability. BPP-15 is a synthetic peptide that can be expensive to produce, making it difficult to obtain for research purposes.
未来方向
There are several future directions for the research of BPP-15. One potential direction is the investigation of its potential as a therapeutic option for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. BPP-15 has been shown to have neuroprotective properties, and further research could explore its potential for the treatment of these diseases. Additionally, further research could explore the potential of BPP-15 as a therapeutic option for other diseases, such as cardiovascular disease and cancer. Finally, more studies could be conducted to investigate the mechanism of action of BPP-15 and its effects on various signaling pathways.
Conclusion:
In conclusion, BPP-15 is a proline-rich peptide that has gained significant attention in scientific research due to its potential pharmacological properties. It has been shown to have anti-inflammatory, antioxidant, and anti-apoptotic effects in various cell types. BPP-15 has also been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, making it a potential therapeutic option for diabetes and metabolic disorders. Additionally, BPP-15 has been studied for its potential neuroprotective properties, as it has been shown to protect against oxidative stress and inflammation in the brain. While there are limitations to its availability and cost, BPP-15 has promising potential as a therapeutic option for various diseases.
合成方法
BPP-15 can be synthesized through various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis involves the use of a resin-bound amino acid, which is then coupled with the next amino acid in the sequence. The process is repeated until the desired peptide is obtained. Solution-phase peptide synthesis, on the other hand, involves the coupling of amino acids in a solution using coupling reagents.
科学研究应用
BPP-15 has been extensively studied for its potential pharmacological properties. It has been shown to have anti-inflammatory, antioxidant, and anti-apoptotic effects in various cell types. BPP-15 has also been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, making it a potential therapeutic option for diabetes and metabolic disorders. Additionally, BPP-15 has been studied for its potential neuroprotective properties, as it has been shown to protect against oxidative stress and inflammation in the brain.
属性
IUPAC Name |
1-butanoyl-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-2-6-17(23)21-11-4-9-16(21)18(24)20-14-7-3-8-15(13-14)22-12-5-10-19-22/h3,5,7-8,10,12-13,16H,2,4,6,9,11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHBDAWJPUJVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC1C(=O)NC2=CC(=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclohexyl-4-{[1-(3-methoxybenzyl)-6-oxo-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B6022284.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6022289.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B6022297.png)
![2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6022304.png)
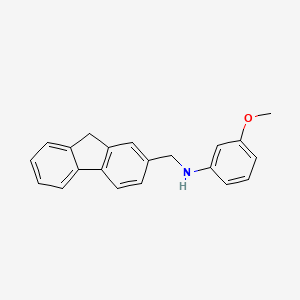
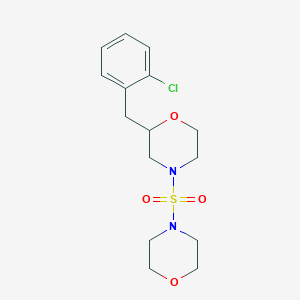
![2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6022343.png)
![N-(2,4-dimethoxybenzyl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6022348.png)
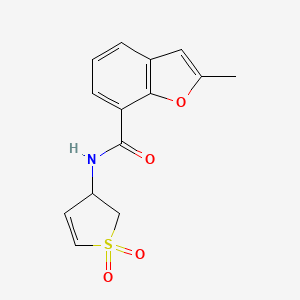
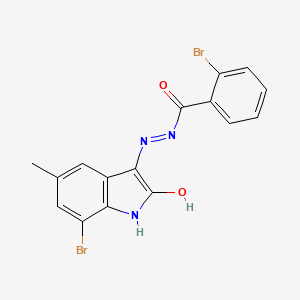

![1-(2-pyridinylmethyl)-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6022374.png)
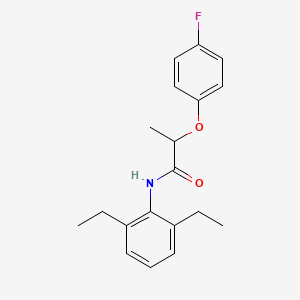
![methyl 5-[2-(3-methoxybenzyl)-4-morpholinyl]-5-oxopentanoate](/img/structure/B6022394.png)